molecular formula C21H32O3 B1195555 3,15-Dihydroxy-5-pregnen-20-one CAS No. 32746-93-3

3,15-Dihydroxy-5-pregnen-20-one

Numéro de catalogue: B1195555
Numéro CAS: 32746-93-3
Poids moléculaire: 332.5 g/mol
Clé InChI: BADMFWCUKIKZMJ-SSCQCSDVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,15-Dihydroxy-5-pregnen-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H32O3 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Endocrine and Metabolic Functions

Role in Adrenal Disorders:
Recent studies have highlighted the significance of 3,15-Dihydroxy-5-pregnen-20-one in diagnosing adrenal disorders, particularly congenital adrenal hyperplasia (CAH) in neonates. This compound is identified as a metabolite that can be detected in the urine of affected infants. Its presence serves as a biomarker for early diagnosis and intervention in adrenal dysfunctions .

Steroid Hormone Profiles:
Research indicates that maternal health and stress significantly influence the steroid hormone profiles in human milk, which includes this compound. This compound plays a crucial role in the physical and mental development of infants by modulating their hormonal environment during early life stages .

Anticancer Properties

In Vivo Studies:
In preclinical models, this compound has demonstrated promising anticancer properties. In xenograft studies, it exhibited significant tumor growth inhibition rates of up to 60% when administered at doses of 20 mg/kg. The compound was noted for inducing apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .

Case Study on Breast Cancer:
A specific case study evaluated the anticancer effects of this compound in breast cancer models. The results showed a marked induction of apoptosis among cancerous cells, indicating its potential as a therapeutic agent against breast cancer .

Neurobiological Applications

GABA Receptor Modulation:
this compound has been studied for its effects on gamma-aminobutyric acid type A (GABAA) receptors. It acts as an agonist and has been utilized in electrophysiological studies to assess its impact on neuronal excitability and synaptic transmission. This application is particularly relevant in understanding its potential neuroprotective effects following brain injuries .

Impact on Neuroinflammation:
The compound has also been investigated for its anti-inflammatory effects within the central nervous system. In models of induced neuroinflammation, it was observed to reduce markers of inflammation significantly, suggesting a therapeutic role in neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Endocrine DisordersDiagnostic biomarker for adrenal dysfunctionsDetected in urine of neonates with congenital adrenal hyperplasia
Cancer TreatmentInduces apoptosis in cancer cellsUp to 60% tumor growth inhibition in xenograft models
NeurobiologyModulates GABAA receptors; reduces neuroinflammationSignificant effects on neuronal excitability and inflammation markers

Propriétés

Numéro CAS

32746-93-3

Formule moléculaire

C21H32O3

Poids moléculaire

332.5 g/mol

Nom IUPAC

1-[(3S,8R,9S,10R,13S,14S,15S,17S)-3,15-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17+,18-,19+,20-,21+/m0/s1

Clé InChI

BADMFWCUKIKZMJ-SSCQCSDVSA-N

SMILES

CC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

SMILES isomérique

CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

SMILES canonique

CC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonymes

3 beta,15 alpha-dihydroxy-5-pregnen-20-one
3,15-dihydroxy-5-pregnen-20-one
3beta,15alpha-dihydroxy-5-pregnen-20-one
3beta,15beta-dihydroxy-5-pregnen-20-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.